molecular formula C10H8BrF2N3O B7679688 5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole

5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole

Cat. No.: B7679688
M. Wt: 304.09 g/mol
InChI Key: IVNOYLDYRVEIHS-UHFFFAOYSA-N
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Description

5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of triazole-based compounds that have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole is not fully understood. However, studies have suggested that this compound exerts its cytotoxic effects by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the activity of certain enzymes involved in DNA replication and repair. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole in lab experiments is its potential as an anticancer agent. This compound has been shown to have cytotoxic effects on various cancer cell lines, making it a promising candidate for further research in the field of cancer therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole. One of the major directions is to further investigate its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, and further research is needed to determine its efficacy in vivo. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Finally, studies could investigate the potential of this compound in other fields, such as anti-inflammatory and antioxidant therapy.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its synthesis method involves a multistep process, and it has been extensively studied for its potential as an anticancer agent. This compound exerts its cytotoxic effects by inducing cell cycle arrest and apoptosis in cancer cells, and it has several biochemical and physiological effects. While this compound has several advantages for lab experiments, its potential toxicity may limit its use in certain applications. Future research could focus on further investigating its potential as an anticancer agent, optimizing its synthesis method, and exploring its potential in other fields.

Synthesis Methods

The synthesis of 5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole can be achieved through a multistep process. The first step involves the reaction of 5-bromo-2,3-difluorophenol with formaldehyde to form the corresponding benzyl alcohol. The benzyl alcohol is then reacted with hydrazine hydrate to form the corresponding hydrazone. Finally, the hydrazone is reacted with methyl isocyanate to form this compound.

Scientific Research Applications

5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole has been extensively studied for its potential applications in various fields of scientific research. One of its major applications is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

Properties

IUPAC Name

5-[(5-bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF2N3O/c1-16-9(14-5-15-16)4-17-8-3-6(11)2-7(12)10(8)13/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNOYLDYRVEIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)COC2=C(C(=CC(=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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